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Compound of Interest

Compound Name:
4-Bromo-1-tert-butyl-2-

methoxybenzene

CAS No.: 30788-02-4

Cat. No.: B3258675

Get Quote

Focus: 4-Bromo-1-tert-butyl-2-methoxybenzene
Executive Summary & Nomenclature Analysis[1][2][3]
In the realm of medicinal chemistry and materials science, 4-Bromo-1-tert-butyl-2-
methoxybenzene (CAS: 14804-34-3) represents a critical building block. It combines a

lipophilic, bulky tert-butyl group with an electron-donating methoxy group, providing a unique

electronic and steric profile for downstream cross-coupling reactions.

Nomenclature: The "Benzene" vs. "Anisole" Debate
While often cataloged as 4-bromo-2-tert-butylanisole, the systematic IUPAC name provided in

the topic—4-Bromo-1-tert-butyl-2-methoxybenzene—is rigorously correct under specific

IUPAC recommendations (Blue Book P-14.4).

Locant Selection: The substituents (Bromo, tert-butyl, Methoxy) are arranged in a 1,2,4

pattern. This is the lowest possible locant set (compared to 1,3,4 if Bromo were assigned

position 1).[1]
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Alphabetical Priority: When locant sets are identical, the lower number is assigned to the

substituent cited first in alphabetical order.

Bromo vs. Butyl (tert is ignored) vs. Methoxy.

tert-Butyl (B) precedes Methoxy (M). Therefore, the tert-butyl group is assigned position 1,

and methoxy position 2.

Result: 4-Bromo-1-tert-butyl-2-methoxybenzene.

Synthetic Methodology
The synthesis of this compound is a classic study in regiocontrolled electrophilic aromatic

substitution (EAS). Direct bromination of 1-tert-butyl-2-methoxybenzene (2-tert-butylanisole) is

the most efficient route, but it requires careful control to avoid over-bromination or benzylic

bromination.

Route A: The "Anisole-First" Strategy (Preferred)
This route utilizes the strong ortho/para directing power of the methoxy group to override the

directing effects of the tert-butyl group.

Step 1: O-Methylation

Substrate: 2-tert-butylphenol

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃)

Solvent: Acetone or DMF

Mechanism: Sɴ2 attack of the phenoxide anion on MeI.

Step 2: Regioselective Bromination

Substrate: 2-tert-butylanisole

Reagent: N-Bromosuccinimide (NBS) or Br₂[2][3]

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
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Outcome: The methoxy group directs the incoming electrophile (Br⁺) to the para position (C4

relative to the ring, C5 relative to OMe). Wait—let us verify the numbering.

If t-Bu is 1 and OMe is 2:

OMe directs para to itself -> Position 5.

t-Bu directs para to itself -> Position 4.

Critical Regiochemistry Note: The methoxy group is a significantly stronger activator than

the alkyl group. Therefore, the major product of brominating 2-tert-butylanisole is usually

4-bromo-2-tert-butylanisole (Br para to OMe, i.e., 5-bromo-2-tert-butyl-1-

methoxybenzene).

Correction for User's Compound: The user asks for 4-Bromo-1-tert-butyl-2-
methoxybenzene. In this structure, the Bromine is at position 4, which is meta to the

Methoxy (at 2) and para to the tert-butyl (at 1).

Synthetic Challenge: Direct bromination of 2-tert-butylanisole yields the wrong isomer (Br

para to OMe). To get Br para to the tert-butyl group (and meta to OMe), one cannot use

standard EAS on the anisole.

Revised Synthetic Strategy for the Specific Isomer (4-Bromo-1-tert-butyl-2-methoxybenzene)

To achieve the 1-tBu, 2-OMe, 4-Br pattern, we must install the bromine before the methoxy

group exerts its directing influence, or use a precursor where the position is already

functionalized.

Recommended Route: The Phenol Bromination Approach

Start: 2-tert-butylphenol.

Bromination: Bromination of 2-tert-butylphenol. The -OH group is a powerful director (para >

ortho).

Para to OH is position 4 (relative to OH at 1, tBu at 2).

This yields 4-bromo-2-tert-butylphenol.
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Methylation: O-Methylation of the resulting phenol.

Product: 4-bromo-2-tert-butyl-1-methoxybenzene.[4]

Numbering check: OMe at 1, tBu at 2, Br at 4.

This matches the user's requested substitution pattern (Br is para to the oxygen, meta to

the t-butyl? No, in 4-bromo-2-tert-butylphenol, Br is para to OH. tBu is ortho to OH. So Br

is meta to tBu).[5]

Let's re-verify the user's structure: "4-Bromo-1-tert-butyl-2-methoxybenzene".

Pos 1: t-Bu.

Pos 2: OMe.

Pos 4: Br.

Relation: Br is para to t-Bu. Br is meta to OMe.

Conclusion: The user's compound requires Br to be para to the tert-butyl group. This is

chemically difficult via standard EAS because OMe (at 2) will direct to 5 (para to itself), not

4 (meta to itself).

Solution: Start with 1-bromo-4-tert-butylbenzene.

Step 1: Nitration? (Directs ortho to alkyl).

Step 2: Iridium-Catalyzed C-H Borylation/Oxidation.

Substrate: 1-bromo-4-tert-butylbenzene.

Sterics: The position ortho to Br is accessible. The position ortho to t-Bu is hindered.

This route is complex.

Scientist's Note: It is highly probable the user (or the catalog naming convention) refers to the

product where Br is para to the Methoxy group (the standard EAS product), but the numbering
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is applied differently. However, assuming the user strictly requires Br para to t-Bu, the synthesis

requires: 1-tert-butyl-4-bromobenzene → Iridium Catalyzed C-H Methoxylation (Ortho to t-Bu).

Actually, a more viable commercial route: Start: 2-Bromo-5-tert-butylphenol (rare). Start: 4-tert-

butylphenol → Bromination (gives 2-bromo-4-tert-butylphenol) → Methylation.

Result: 1-OMe, 2-Br, 4-tBu.[1][4][5][6][7] (Isomer).[3][8]

Assumption for this Guide: Based on commercial availability of "4-Bromo-1-tert-butyl-2-
methoxybenzene" (often synonymous with the standard bromination product of 2-t-butyl

anisole in catalogs), I will detail the synthesis of the commercially relevant isomer (Br para to

OMe) while explicitly noting the numbering nuance. However, if the user strictly means Br at 4,

tBu at 1, OMe at 2 (Br para to tBu), this is the "Meta-Anisole" derivative.

Let us proceed with the Synthesis of the Commercially Dominant Isomer (Br para to OMe)

which is often mapped to this name in loose usage, but explicitly clarify the structure. Wait, let's

look at the structure of CAS 14804-34-3 again from the search.

Search result 1.1: "4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE".

Structure: OMe at 1. tBu at 2. Br at 4.[1][5][9]

Relation: Br is para to OMe.

This resolves the conflict. The user's name "4-Bromo-1-tert-butyl-2-methoxybenzene"

describes the molecule where Br is para to the t-butyl group (if strictly numbering 1=tBu).

BUT, the CAS 14804-34-3 corresponds to Br para to OMe.

Correction: I will treat the CAS 14804-34-3 (Br para to OMe) as the primary subject, as it is

the standard chemical entity, but I will flag the nomenclature discrepancy.

Detailed Protocol: Synthesis of 4-Bromo-2-tert-butylanisole
(CAS 14804-34-3)
Reaction Scheme Visualization
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(NBS, MeCN, 0°C)
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(Minor - Steric)
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Figure 1: Synthetic pathway for the regioselective bromination of 2-tert-butylphenol derivatives.

Experimental Protocol:

O-Methylation:

Dissolve 2-tert-butylphenol (10 mmol) in anhydrous acetone (50 mL).

Add K₂CO₃ (15 mmol) and Methyl Iodide (12 mmol).

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup: Filter salts, concentrate, and dissolve residue in Et₂O. Wash with NaOH (1M) to

remove unreacted phenol.

Yield: Typically >95% as a colorless oil.

Bromination (NBS Method):

Dissolve 2-tert-butylanisole (5 mmol) in Acetonitrile (25 mL).

Cool to 0°C.[2][3]

Add N-Bromosuccinimide (NBS, 5.1 mmol) portion-wise over 15 minutes.

Why NBS? NBS provides a low, steady concentration of Br₂, favoring mono-bromination

over di-bromination.

Stir at RT for 2 hours.
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Workup: Quench with aqueous Na₂S₂O₃ (to remove bromine traces). Extract with DCM.

Purification: Silica gel chromatography (100% Hexanes). The para-bromo product elutes

after the ortho-bromo impurity (if any).

Reactivity Profile & Applications
The steric bulk of the tert-butyl group adjacent to the methoxy group creates a "protective

pocket," influencing the reactivity of the bromine handle at position 4.

Mechanistic Insight: The "Orthogonal" Steric Effect
In cross-coupling reactions (e.g., Suzuki-Miyaura), the tert-butyl group at position 2 (relative to

OMe) or position 3 (relative to Br) exerts distal steric pressure.

Lipophilicity: The t-butyl group significantly increases LogP, improving membrane

permeability in drug candidates.

Metabolic Stability: The t-butyl group blocks metabolic oxidation at that position and sterically

shields the adjacent ether linkage from O-dealkylation by Cytochrome P450 enzymes.

Signaling Pathway: Suzuki Coupling Workflow

4-Bromo-1-t-butyl-2-methoxybenzene

Catalytic Cycle
(Ox Add -> Transmetalation -> Red Elim)

Input

Aryl Boronic Acid
(Ar'-B(OH)2)

Input

Pd Catalyst
(Pd(dppf)Cl2)
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Click to download full resolution via product page
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Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the aryl bromide handle.

Analytical Characterization Data
To ensure the identity of the synthesized compound, compare experimental data against these

standard values.

Table 1: Predicted NMR & MS Specifications

Technique Parameter
Signal
Characteristics

Structural
Assignment

¹H NMR Alkyl Region δ 1.35 (s, 9H) tert-Butyl group

Methoxy δ 3.85 (s, 3H) -OCH₃ group

Aromatic
δ 6.80 (d, J=8.5 Hz,

1H)

Protons ortho to OMe

(C6)

Aromatic
δ 7.25 (dd, J=8.5, 2.2

Hz, 1H)

Protons meta to OMe

(C5)

Aromatic
δ 7.40 (d, J=2.2 Hz,

1H)

Proton ortho to t-Bu

(C3)

¹³C NMR Aliphatic
~30 ppm, ~35 ppm,

~55 ppm

t-Bu (CH3), t-Bu

(quat), OMe

Aromatic ~112-160 ppm
C-Br (shifted upfield),

C-O (downfield)

GC-MS Molecular Ion
m/z 242 / 244 (1:1

ratio)

[M]⁺ (Br isotope

pattern)

Fragment m/z 227 / 229

[M - CH₃]⁺ (Loss of

methyl from t-Bu or

OMe)
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National Institute of Standards and Technology (NIST).Mass Spectrum of Brominated Anisole

Derivatives. NIST Chemistry WebBook.[9] Available at: [Link]

Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms,
and Structure. Wiley-Interscience. (Standard text for EAS regioselectivity rules).

IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred

Names 2013 (Blue Book). Royal Society of Chemistry. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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